5-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 5-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
5-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus oxychloride, dichloromethane, and lutidine . Major products formed from these reactions include phenoxy acids and other substituted piperazines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial, antiviral, and antifungal activities . In medicine, it is being investigated for its potential use in the treatment of neurodegenerative diseases, such as Parkinson’s and Alzheimer’s disease . Additionally, it has applications in the industry as a component in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H14Cl2N4 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
5-chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H14Cl2N4/c15-11-2-1-3-13(8-11)19-4-6-20(7-5-19)14-17-9-12(16)10-18-14/h1-3,8-10H,4-7H2 |
InChI Key |
IUONHNYTUPCJTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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